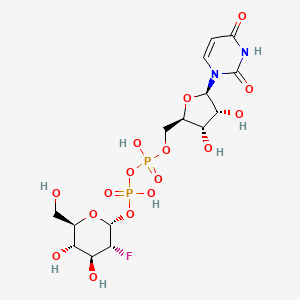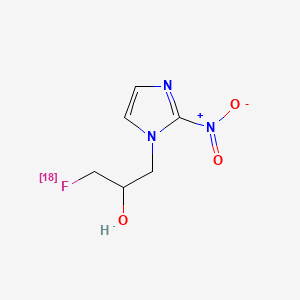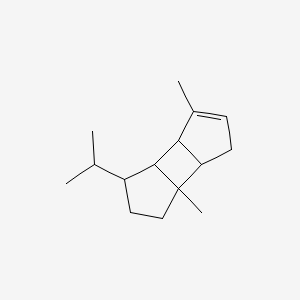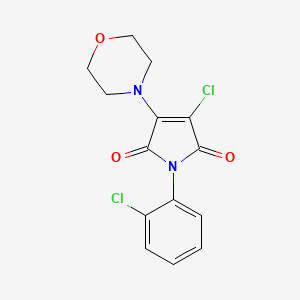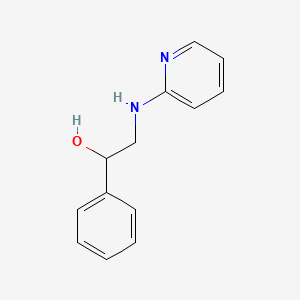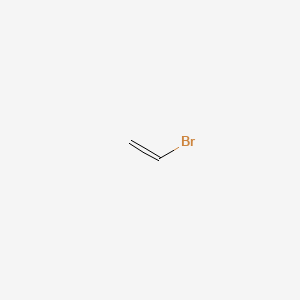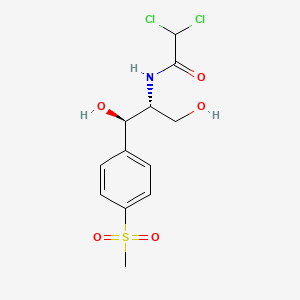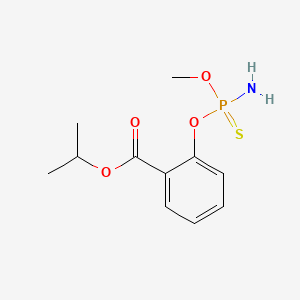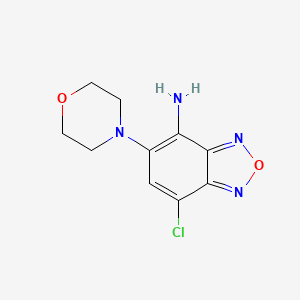
7-Chloro-5-(4-morpholinyl)-2,1,3-benzoxadiazol-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-chloro-5-(4-morpholinyl)-2,1,3-benzoxadiazol-4-amine is a benzoxadiazole.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Reactions
7-Chloro-5-(4-morpholinyl)-2,1,3-benzoxadiazol-4-amine is involved in various synthesis processes and chemical reactions. For instance, it behaves as a synthetic equivalent of a 1,4-dicarbonyl compound in reactions with amines, dioxime, and hydrazine to yield derivatives of benzofuran, indole, 1,4-dioxime, and pyridazine (Samsonov & Volodarskii, 1998). Additionally, the compound can undergo reactions characteristic of nitrones, like adding water and a hydride ion.
Analytical Applications
In analytical chemistry, derivatives of this compound, such as 7-Chloro-4-nitrobenzoxadiazole, have been used for derivatizing amines and amino acids in high-performance liquid chromatography (HPLC) analysis. This application is significant for the precise detection and analysis of these compounds (Aboul-Enein, Elbashir & Suliman, 2011).
Antimicrobial Activities
Some derivatives of 7-Chloro-5-(4-morpholinyl)-2,1,3-benzoxadiazol-4-amine exhibit antimicrobial properties. For example, specific triazole derivatives have shown effectiveness against various microorganisms (Bektaş et al., 2007).
Fluorogenic Tagging in Chromatography
Another significant application of derivatives of this compound is in fluorogenic tagging for carboxylic acids in chromatography. These derivatives have been synthesized as fluorogenic reagents for carboxylic acids, facilitating their detection and analysis in high-performance liquid chromatography (Toyo’oka et al., 1991).
Biomedical Applications
In the biomedical field, derivatives like 4-fluoro-7-nitro-2,1,3-benzoxadiazole have been used as fluorogenic labeling reagents for in vivo analysis of amino acid neurotransmitters. This application is crucial for understanding neurological functions and disorders (Klinker & Bowser, 2007).
Eigenschaften
Produktname |
7-Chloro-5-(4-morpholinyl)-2,1,3-benzoxadiazol-4-amine |
|---|---|
Molekularformel |
C10H11ClN4O2 |
Molekulargewicht |
254.67 g/mol |
IUPAC-Name |
7-chloro-5-morpholin-4-yl-2,1,3-benzoxadiazol-4-amine |
InChI |
InChI=1S/C10H11ClN4O2/c11-6-5-7(15-1-3-16-4-2-15)8(12)10-9(6)13-17-14-10/h5H,1-4,12H2 |
InChI-Schlüssel |
JRWLTKVLNIYLIT-UHFFFAOYSA-N |
SMILES |
C1COCCN1C2=C(C3=NON=C3C(=C2)Cl)N |
Kanonische SMILES |
C1COCCN1C2=C(C3=NON=C3C(=C2)Cl)N |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



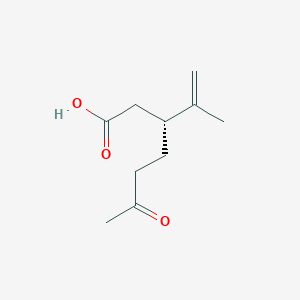
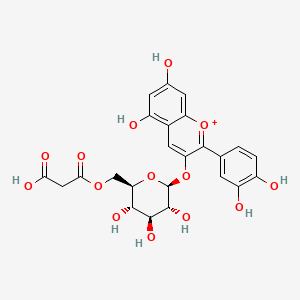
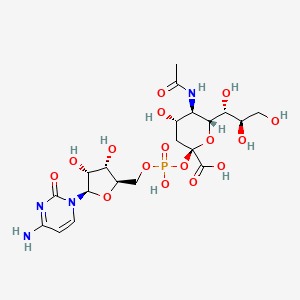
![[5-Fluoro-2-({[(4,5,7-trifluoro-1,3-benzothiazol-2-YL)methyl]amino}carbonyl)phenoxy]acetic acid](/img/structure/B1203139.png)
